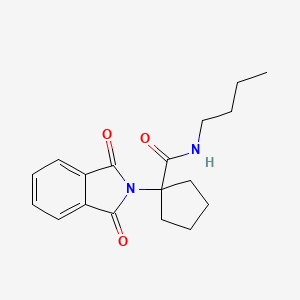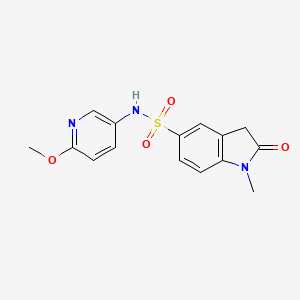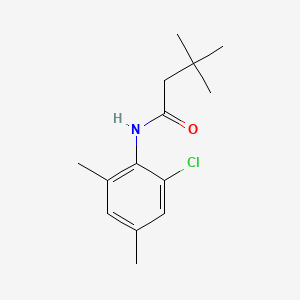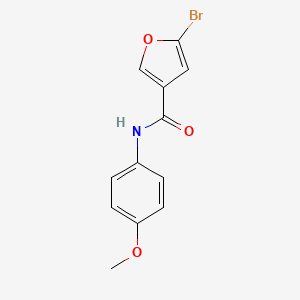![molecular formula C19H20N2O4 B7471548 (4-Methoxyphenyl)-[1-(1-oxidopyridin-1-ium-3-carbonyl)piperidin-4-yl]methanone](/img/structure/B7471548.png)
(4-Methoxyphenyl)-[1-(1-oxidopyridin-1-ium-3-carbonyl)piperidin-4-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Methoxyphenyl)-[1-(1-oxidopyridin-1-ium-3-carbonyl)piperidin-4-yl]methanone is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of (4-Methoxyphenyl)-[1-(1-oxidopyridin-1-ium-3-carbonyl)piperidin-4-yl]methanone is not fully understood. However, it has been suggested that it exerts its antimicrobial and antifungal effects by disrupting the cell membrane of microorganisms. It has also been suggested that it exerts its anticancer effects by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
(4-Methoxyphenyl)-[1-(1-oxidopyridin-1-ium-3-carbonyl)piperidin-4-yl]methanone has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. It has also been shown to induce apoptosis in cancer cells. Additionally, it has been shown to exhibit fluorescent properties, making it useful for the detection of metal ions.
Advantages and Limitations for Lab Experiments
One of the main advantages of using (4-Methoxyphenyl)-[1-(1-oxidopyridin-1-ium-3-carbonyl)piperidin-4-yl]methanone in lab experiments is its versatility. It can be used for a variety of applications, including antimicrobial and anticancer studies, as well as materials science research. However, one of the limitations of using this compound is that its mechanism of action is not fully understood, which makes it difficult to optimize its use for specific applications.
Future Directions
There are several future directions for the study of (4-Methoxyphenyl)-[1-(1-oxidopyridin-1-ium-3-carbonyl)piperidin-4-yl]methanone. One potential direction is the further optimization of its synthesis method to improve its yield and purity. Another potential direction is the investigation of its potential as a fluorescent probe for the detection of metal ions in biological systems. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its use for specific applications, such as antimicrobial and anticancer therapies.
Synthesis Methods
The synthesis of (4-Methoxyphenyl)-[1-(1-oxidopyridin-1-ium-3-carbonyl)piperidin-4-yl]methanone involves a multi-step process that includes the reaction of 4-methoxybenzaldehyde with 1,3-dimethyl-2-imidazolidinone, followed by the reaction of the resulting product with 1-(pyridin-1-ium-3-yl)butane-1,3-dione. The final step involves the reaction of the resulting product with piperidine-4-carboxylic acid.
Scientific Research Applications
(4-Methoxyphenyl)-[1-(1-oxidopyridin-1-ium-3-carbonyl)piperidin-4-yl]methanone has been studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and materials science. It has been found to exhibit antimicrobial, antifungal, and anticancer properties. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
properties
IUPAC Name |
(4-methoxyphenyl)-[1-(1-oxidopyridin-1-ium-3-carbonyl)piperidin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-25-17-6-4-14(5-7-17)18(22)15-8-11-20(12-9-15)19(23)16-3-2-10-21(24)13-16/h2-7,10,13,15H,8-9,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTTXRBAIFOIHHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2CCN(CC2)C(=O)C3=C[N+](=CC=C3)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methoxyphenyl)-[1-(1-oxidopyridin-1-ium-3-carbonyl)piperidin-4-yl]methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[[5-Methyl-4-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanylmethyl]benzo[f]chromen-3-one](/img/structure/B7471472.png)
![N-[4-[2-(4-chloro-2-methoxy-5-methylanilino)-2-oxoethoxy]phenyl]benzamide](/img/structure/B7471476.png)
![N-[3-(diethylsulfamoyl)-4-methylphenyl]-1H-indole-2-carboxamide](/img/structure/B7471482.png)
![1-(2-Methoxyphenyl)-3-[2-(thiophen-2-ylmethyl)pyrazol-3-yl]urea](/img/structure/B7471486.png)

![Ethyl 4-[[1-(1,3-dioxoisoindol-2-yl)cyclopentanecarbonyl]amino]benzoate](/img/structure/B7471494.png)

![N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]-2-(4-oxo-2,3-dihydro-1,5-benzoxazepin-5-yl)acetamide](/img/structure/B7471518.png)

![Ethyl 1-[[1-(1,3-dioxoisoindol-2-yl)cyclopentanecarbonyl]amino]cyclopentane-1-carboxylate](/img/structure/B7471525.png)


